di-Pal-MTO

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

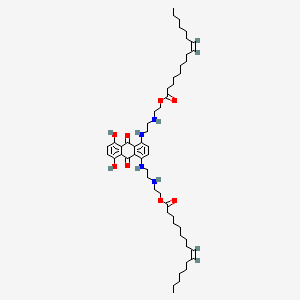

Fórmula molecular |

C54H84N4O8 |

|---|---|

Peso molecular |

917.3 g/mol |

Nombre IUPAC |

2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate |

InChI |

InChI=1S/C54H84N4O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(61)65-41-39-55-35-37-57-43-31-32-44(50-49(43)53(63)51-45(59)33-34-46(60)52(51)54(50)64)58-38-36-56-40-42-66-48(62)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,31-34,55-60H,3-12,17-30,35-42H2,1-2H3/b15-13-,16-14- |

Clave InChI |

KESKUEBOAKULLW-VMNXYWKNSA-N |

SMILES isomérico |

CCCCCC/C=C\CCCCCCCC(=O)OCCNCCNC1=C2C(=O)C3=C(C=CC(=C3C(=O)C2=C(C=C1)NCCNCCOC(=O)CCCCCCC/C=C\CCCCCC)O)O |

SMILES canónico |

CCCCCCC=CCCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCOC(=O)CCCCCCCC=CCCCCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to di-Pal-MTO: A Key Component in Advanced Anticancer Therapies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological applications of di-palmitoleoyl-mitoxantrone (di-Pal-MTO). This compound is a lipid-based derivative of the potent anticancer agent mitoxantrone (B413), designed for enhanced drug delivery and therapeutic efficacy. When formulated into nanoparticles with its mono-acylated counterpart, mono-Pal-MTO, it serves as an effective vehicle for the cellular delivery of small interfering RNA (siRNA), representing a promising strategy in targeted cancer therapy.

Chemical Structure and Physicochemical Properties

This compound is synthesized by covalently attaching two palmitoleoyl chains to the mitoxantrone core. This structural modification significantly alters the molecule's physicochemical properties, facilitating its formulation into lipid-based nanoparticles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (9Z,9'Z)-(((1,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-5,8-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(2-((2-(palmitoleoyloxy)ethyl)amino)ethyl) dipalmitoleate | Inferred |

| Molecular Formula | C₅₄H₈₄N₄O₈ | [1] |

| Molecular Weight | 917.27 g/mol | [1] |

| CAS Number | 1349197-90-5 | [1] |

| Appearance | Dark purple to black solid | [1] |

| Solubility | Soluble in DMSO (10 mg/mL, requires sonication) | [1] |

| Melting Point | Experimental data not readily available. Estimated to be in the range of 40-75°C based on similar dipalmitoyl compounds.[2][3][4][5] | - |

| Boiling Point | Not available (likely to decompose at high temperatures) | - |

| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. Expected to be high due to the presence of two long fatty acid chains. | - |

Synthesis of this compound: A Proposed Experimental Protocol

While a detailed, publicly available experimental protocol for the synthesis of this compound is scarce, a plausible synthetic route involves the acylation of mitoxantrone with palmitoleic acid. The following is a proposed methodology based on standard organic synthesis techniques.

Materials:

-

Mitoxantrone dihydrochloride (B599025)

-

Palmitoleic acid

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

-

Triethylamine (B128534) (TEA) or another suitable base

-

Silica (B1680970) gel for column chromatography

-

Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Preparation of Reactants: Mitoxantrone dihydrochloride is neutralized with a base such as triethylamine in anhydrous DCM to obtain the free base.

-

Activation of Palmitoleic Acid: In a separate flask, palmitoleic acid (2.2 equivalents) is activated with a coupling agent like DCC (2.2 equivalents) in the presence of a catalytic amount of DMAP in anhydrous DCM.

-

Coupling Reaction: The activated palmitoleic acid solution is added dropwise to the solution of mitoxantrone free base under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for 24-48 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

-

Characterization: The structure and purity of the final product, this compound, are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity and Mechanism of Action

This compound, in combination with mono-Pal-MTO, self-assembles into nanoparticles that can encapsulate siRNA. These nanoparticles are designed to be taken up by cancer cells, deliver their siRNA payload to the cytoplasm, and induce the silencing of target genes involved in cell survival and proliferation. A key target for this therapeutic approach is the anti-apoptotic protein, Myeloid cell leukemia-1 (Mcl-1).

Cellular Uptake and Endosomal Escape of this compound/siRNA Nanoparticles

The delivery of siRNA to the cytoplasm is a multi-step process that involves cellular uptake, trafficking through endosomal compartments, and subsequent escape into the cytosol to engage with the RNA-induced silencing complex (RISC).

Caption: Cellular delivery pathway of this compound/siRNA nanoparticles.

Mcl-1 Signaling Pathway and Apoptosis Induction

Mcl-1 is a pro-survival protein belonging to the Bcl-2 family. It sequesters pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of apoptosis. By delivering siRNA that targets Mcl-1 mRNA, the expression of the Mcl-1 protein is downregulated. This leads to the release of pro-apoptotic factors, activation of the caspase cascade, and ultimately, programmed cell death (apoptosis).

Caption: Mcl-1 mediated apoptosis pathway targeted by siRNA.

Conclusion

This compound is a promising molecule in the field of oncology drug development. Its unique chemical structure allows for the formation of stable nanoparticles capable of delivering therapeutic payloads like siRNA to cancer cells. The targeted silencing of key survival genes such as Mcl-1 demonstrates the potential of this technology to overcome resistance to conventional chemotherapies and improve patient outcomes. Further research into the optimization of this compound-based delivery systems and the exploration of other therapeutic targets will be crucial in realizing the full clinical potential of this innovative approach.

References

- 1. Study of polycyclic aromatic hydrocarbons generated from fatty acids by a model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Dipalmitin | CAS#:26657-95-4 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Mechanism of Action of di-Pal-MTO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-Palmitoleoyl-Mitoxantrone (di-Pal-MTO) is an innovative synthetic lipidic derivative of the chemotherapeutic agent Mitoxantrone (MTO). This molecule demonstrates a multifaceted mechanism of action, positioning it as a promising candidate for advanced cancer therapy. Primarily, this compound functions as a crucial component of nanoparticle-based siRNA delivery systems, enhancing the cytotoxic effects of gene silencing in tumor cells. Furthermore, recent studies have elucidated its role as a small molecule inhibitor with dual functions in directly suppressing tumor progression and stimulating the innate immune response. This guide provides a comprehensive overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanisms of Action

This compound's therapeutic effects are understood to stem from two primary, yet potentially interconnected, mechanisms:

-

Enhanced siRNA-Mediated Anticancer Activity: this compound, in combination with its mono-acylated counterpart (mono-Pal-MTO), forms lipid nanoparticles that serve as highly effective carriers for small interfering RNA (siRNA).[1] This delivery system facilitates the targeted silencing of key oncogenes, such as Mcl-1, leading to a significant reduction in tumor cell viability and size.[1]

-

Dual-Function Inhibition of Tumor Progression and Immune Activation: this compound has been identified as a potent inhibitor of the NET-DNA-CCDC25 interaction.[2] This inhibition triggers a cascade of downstream effects, including the suppression of cancer cell migration and the promotion of an antitumor immune response.[2] Specifically, it impedes the RAC1-CDC42 signaling pathway and fosters dendritic cell (DC) activation, which in turn enhances the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Antitumor Activity of Mcl-1 siRNA Delivered by md11-Pal-MTO Nanoparticles

| Treatment Group | Tumor Cell Viability Reduction (%) | Reference |

| md11-Pal-MTO with siMcl-1 | 81% | [1] |

| Lipofectamine 2000 with siMcl-1 | 68% | [1] |

Table 2: In Vivo Tumor Growth Inhibition by Mcl-1 siRNA Delivered by md11-Pal-MTO Nanoparticles

| Treatment Group | Tumor Size Reduction (%) | Reference |

| md11-Pal-MTO with siMcl-1 | 83% | [1] |

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Workflow for siRNA delivery using this compound nanoparticles.

Caption: Dual mechanism of this compound in tumor suppression and immune activation.

Experimental Protocols

The following are representative protocols for key experiments cited in the literature.

Preparation of md11-Pal-MTO/siRNA Nanoparticles

-

Stock Solution Preparation: Prepare stock solutions of this compound and mono-Pal-MTO in a suitable organic solvent (e.g., chloroform) at a concentration of 10 mg/mL. Prepare a stock solution of siMcl-1 in RNase-free water at a concentration of 20 µM.

-

Lipid Film Formation: In a round-bottom flask, combine this compound and mono-Pal-MTO in a 1:1 molar ratio. Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

-

Hydration: Hydrate the lipid film with an appropriate volume of RNase-free buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final total lipid concentration of 1 mg/mL. Vortex the mixture for 5 minutes to form multilamellar vesicles.

-

Sonication: Subject the vesicle suspension to probe sonication on ice to reduce the particle size and form small unilamellar vesicles.

-

siRNA Loading: Add the siMcl-1 stock solution to the nanoparticle suspension at a predetermined N/P ratio (amine-to-phosphate ratio). Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

-

Characterization: Characterize the resulting nanoparticles for size, polydispersity index, and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency of siRNA can be determined using a fluorescent dye exclusion assay.

In Vitro Cell Viability Assay

-

Cell Seeding: Seed tumor cells (e.g., breast cancer cell line) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of md11-Pal-MTO/siMcl-1 nanoparticles, Lipofectamine 2000/siMcl-1 (as a positive control), and scrambled siRNA-loaded nanoparticles (as a negative control).

-

Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Tumor Xenograft Model

-

Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) for tumor xenograft studies.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

-

Treatment Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer treatments (e.g., md11-Pal-MTO/siMcl-1 nanoparticles, control formulations) via intravenous injection at a specified dose and schedule.

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Data Analysis: Compare the tumor volumes and weights between the different treatment groups to determine the antitumor efficacy.

Western Blot Analysis for Mcl-1 Knockdown

-

Protein Extraction: Lyse the treated cells or tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against Mcl-1. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Densitometry Analysis: Quantify the band intensities using image analysis software to determine the extent of Mcl-1 protein knockdown.

Conclusion and Future Directions

This compound represents a significant advancement in the design of multifunctional anticancer agents. Its ability to act as both a potent siRNA delivery vehicle and a direct modulator of tumor and immune cell signaling pathways highlights its therapeutic potential. The dual-action mechanism suggests that this compound could be effective in overcoming some of the limitations of traditional chemotherapy and immunotherapy.

Future research should focus on a more detailed characterization of the downstream signaling events following NET-DNA-CCDC25 inhibition. Additionally, comprehensive in vivo studies in various cancer models, including immunocompetent models, are necessary to fully evaluate the synergistic effects of its dual mechanisms. The optimization of nanoparticle formulations and dosing regimens will also be crucial for translating this promising therapeutic agent into clinical applications.

References

The Role of di-Pal-MTO in the Innate Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

di-Pal-MTO is a novel small molecule inhibitor with a demonstrated dual mechanism of action: direct tumor suppression and potentiation of the innate immune response. By inhibiting the interaction between neutrophil extracellular trap DNA (NET-DNA) and the cancer cell surface protein CCDC25, this compound effectively blocks a key pathway in cancer metastasis.[1] Crucially, this inhibition liberates NET-DNA to act as a damage-associated molecular pattern (DAMP), stimulating a robust anti-tumor immune response. This guide provides an in-depth technical overview of the role of this compound in activating the innate immune system, with a focus on dendritic cell (DC) activation and the subsequent signaling cascades.

Mechanism of Action: Enabling Innate Immune Recognition

This compound is a synthetic conjugate of the chemotherapeutic agent mitoxantrone (B413) (MTO) and palmitoleic acid. This structural modification enhances its localization to the cytoplasmic membrane, increasing its inhibitory efficiency against the NET-DNA-CCDC25 interaction and reducing its cytotoxicity.[1] The primary immunomodulatory function of this compound is not as a direct agonist of innate immune receptors, but rather as a facilitator of innate immune sensing of NET-DNA.

In the tumor microenvironment, cancer cells can exploit NET-DNA to promote metastasis via interaction with CCDC25.[1] By blocking this interaction, this compound allows NET-DNA to be recognized by pattern recognition receptors (PRRs) on innate immune cells, particularly dendritic cells. This triggers a signaling cascade that leads to DC maturation, cytokine and chemokine production, and the subsequent recruitment and activation of adaptive immune cells, such as CD8+ T cells.[1]

Signaling Pathways in this compound-Mediated Innate Immune Activation

The innate immune activation facilitated by this compound is primarily driven by the recognition of NET-DNA by dendritic cells. While the precise receptors and downstream signaling pathways directly activated by NET-DNA in the context of this compound's action are a subject of ongoing research, the available evidence points towards the involvement of endosomal Toll-like receptors (TLRs) and potentially cytosolic DNA sensors.

dot

Data Presentation

Table 1: Representative Cytokine Profile in this compound-Treated Dendritic Cells (Illustrative Data)

| Cytokine/Chemokine | Control (pg/mL) | This compound + NET-DNA (pg/mL) | Fold Change |

| TNF-α | 50 | 850 | 17.0 |

| IL-6 | 30 | 600 | 20.0 |

| IL-12p70 | 15 | 350 | 23.3 |

| CXCL10 | 100 | 2500 | 25.0 |

| CCL5 (RANTES) | 80 | 1800 | 22.5 |

Note: This table presents illustrative data based on typical cytokine profiles observed upon dendritic cell activation. Actual values may vary depending on experimental conditions.

Table 2: Upregulation of Dendritic Cell Maturation Markers Following this compound Treatment (Illustrative Data)

| Marker | Control (% Positive Cells) | This compound + NET-DNA (% Positive Cells) |

| CD80 | 25 | 75 |

| CD86 | 30 | 85 |

| MHC Class II | 40 | 90 |

Note: This table presents illustrative data representing the expected upregulation of co-stimulatory and antigen presentation molecules on dendritic cells. Actual values may vary.

Experimental Protocols

In Vitro Dendritic Cell Stimulation Assay

Objective: To assess the activation and maturation of bone marrow-derived dendritic cells (BMDCs) in response to this compound and NET-DNA.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

Recombinant murine GM-CSF and IL-4

-

This compound

-

NET-DNA (prepared from stimulated neutrophils)

-

Complete RPMI-1640 medium

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against CD11c, CD80, CD86, and MHC Class II

Protocol:

-

Generate immature BMDCs by culturing bone marrow cells with GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6-7 days.

-

Plate immature BMDCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Treat the cells with the following conditions for 24 hours:

-

Vehicle control

-

This compound alone

-

NET-DNA alone

-

This compound in combination with NET-DNA

-

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with fluorochrome-conjugated antibodies for 30 minutes on ice.

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the expression of CD80, CD86, and MHC Class II on the CD11c+ population.

Cytokine and Chemokine Profiling

Objective: To quantify the production of cytokines and chemokines by BMDCs upon stimulation with this compound and NET-DNA.

Materials:

-

Supernatants from the in vitro dendritic cell stimulation assay (Protocol 4.1)

-

Multiplex cytokine/chemokine immunoassay kit (e.g., Luminex-based) or individual ELISA kits for TNF-α, IL-6, IL-12p70, CXCL10, and CCL5.

Protocol:

-

Collect the supernatants from the stimulated BMDC cultures at 24 hours post-treatment.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the multiplex immunoassay or individual ELISAs according to the manufacturer's instructions.

-

Quantify the concentration of each cytokine and chemokine in the supernatants.

Experimental and Logical Workflow

The evaluation of this compound's immunomodulatory properties follows a logical progression from in vitro characterization to in vivo validation.

dot

Conclusion

This compound represents a promising therapeutic agent that bridges direct anti-cancer activity with the strategic activation of the innate immune system. Its unique mechanism of enabling the recognition of NET-DNA by dendritic cells initiates a cascade of anti-tumor immune responses. The experimental framework provided in this guide offers a robust starting point for researchers and drug development professionals to further investigate and harness the immunomodulatory potential of this compound and similar compounds. Further elucidation of the specific receptors and signaling intermediates involved in NET-DNA recognition will be crucial for optimizing the therapeutic application of this novel class of immuno-oncology agents.

References

A Technical Guide to the Synthesis and Application of di-Pal-MTO and Palmitoleic Acid Conjugates for siRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, formulation, and application of di-palmitoleyl-mitoxantrone (di-Pal-MTO), a novel cationic lipid derived from the conjugation of the anticancer drug mitoxantrone (B413) (MTO) with palmitoleic acid. This document details the experimental protocols for the creation of this compound and its formulation into nanoparticles for the efficient delivery of small interfering RNA (siRNA), with a focus on downregulating the anti-apoptotic protein Mcl-1. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Introduction to this compound and Palmitoleic Acid Conjugation

The convergence of chemotherapy and gene therapy represents a promising frontier in oncology. The novel approach of utilizing a chemotherapeutic agent as a component of a nucleic acid delivery system offers the potential for synergistic anticancer effects. This compound is a prime example of this strategy, where the well-established anticancer drug mitoxantrone is chemically conjugated with palmitoleic acid, a naturally occurring omega-7 monounsaturated fatty acid.[1][2]

This conjugation serves a dual purpose. Firstly, it transforms the mitoxantrone molecule into an amphiphilic lipid capable of self-assembling into nanoparticles. Secondly, these nanoparticles possess a cationic charge, facilitating the electrostatic complexation and delivery of anionic siRNA molecules. When formulated in a 1:1 molar ratio with its mono-conjugated counterpart, mono-Pal-MTO, the resulting nanoparticles (termed md11-Pal-MTO) have demonstrated high efficiency in delivering siRNA to cancer cells, leading to potent gene silencing and enhanced tumor cell death.[3]

Palmitoleic acid (16:1n-7) is not merely a passive structural component. It is an bioactive lipid known to play roles in metabolic regulation and inflammation. While its direct contribution to the anticancer efficacy of the nanoparticle is an area for further research, its biocompatibility and presence in human tissues make it an attractive choice for a lipid-based drug delivery system.

Synthesis and Characterization of this compound

The synthesis of this compound from mitoxantrone and palmitoleic acid is a critical first step in the development of the siRNA delivery platform. The following sections detail the experimental protocol and the expected physicochemical properties of the resulting conjugate and nanoparticles.

Experimental Protocol: Synthesis of this compound

The conjugation of palmitoleic acid to mitoxantrone is achieved through a multi-step chemical synthesis. The following protocol is a detailed methodology for this process.

Materials:

-

Mitoxantrone dihydrochloride (B599025)

-

Palmitoleic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (B128534) (TEA)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Preparation of Palmitoleoyl Chloride: Palmitoleic acid is converted to its more reactive acid chloride form. This is a standard procedure in organic synthesis.

-

Reaction Setup: Mitoxantrone dihydrochloride is dissolved in anhydrous dichloromethane. An excess of triethylamine is added to neutralize the hydrochloride salt and deprotonate the secondary amine groups of mitoxantrone, making them available for acylation.

-

Acylation Reaction: Palmitoleoyl chloride is added dropwise to the mitoxantrone solution at 0°C. The reaction is stirred at room temperature for several hours. DCC and a catalytic amount of DMAP are added to facilitate the esterification.

-

Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the mono- and di-acylated products.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with dilute acid, bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

-

Chromatographic Separation: The crude product, a mixture of mono-Pal-MTO and this compound, is purified by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to separate the two products.

-

Characterization: The structure of the purified this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Physicochemical Characterization

The successful synthesis and formulation of this compound and the subsequent nanoparticles are verified through various analytical techniques. The table below summarizes the key physicochemical properties.

| Parameter | This compound Conjugate | md11-Pal-MTO Nanoparticles |

| Molecular Weight | Varies based on isotope | Not Applicable |

| Appearance | Blue, waxy solid | Colloidal suspension |

| Particle Size (Diameter) | Not Applicable | ~220 nm |

| Polydispersity Index (PDI) | Not Applicable | Narrow |

| Zeta Potential | Not Applicable | Cationic (positive charge) |

| siRNA Complexation | Not Applicable | High efficiency |

Formulation and Application of this compound Nanoparticles for siRNA Delivery

The formulation of this compound and mono-Pal-MTO into nanoparticles is a crucial step for effective siRNA delivery. The following sections provide the protocol for nanoparticle preparation and detail their application in silencing the anti-apoptotic gene Mcl-1.

Experimental Protocol: Preparation of md11-Pal-MTO Nanoparticles

The md11-Pal-MTO nanoparticles are prepared by the nanoprecipitation method, which involves the rapid mixing of a solution of the lipids in an organic solvent with an aqueous phase.

Materials:

-

This compound

-

mono-Pal-MTO

-

Ethanol

-

Nuclease-free water

-

siRNA (e.g., Mcl-1 specific siRNA)

Procedure:

-

Lipid Stock Solution: Prepare a stock solution of this compound and mono-Pal-MTO in a 1:1 molar ratio in ethanol.

-

Nanoprecipitation: The lipid solution is rapidly injected into nuclease-free water while vortexing. This rapid solvent exchange causes the lipids to self-assemble into nanoparticles.

-

siRNA Complexation: The siRNA is added to the nanoparticle suspension and incubated at room temperature to allow for the formation of siRNA-lipid complexes (lipoplexes) through electrostatic interactions.

-

Characterization: The size, polydispersity index, and zeta potential of the resulting nanoparticles are measured using dynamic light scattering (DLS). The efficiency of siRNA complexation can be assessed by a gel retardation assay.

Experimental Workflow: From Synthesis to In Vivo Application

The overall process from the synthesis of this compound to its application in preclinical models is a multi-step workflow that requires careful execution and characterization at each stage.

Mechanism of Action: Mcl-1 Silencing and Induction of Apoptosis

The therapeutic efficacy of md11-Pal-MTO nanoparticles delivering Mcl-1 siRNA stems from their ability to induce apoptosis in cancer cells. Mcl-1 is a key anti-apoptotic protein of the Bcl-2 family that sequesters pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.

Signaling Pathway: Mcl-1 Mediated Apoptosis

Upon successful delivery of Mcl-1 siRNA into the cytoplasm of a cancer cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then binds to and cleaves the Mcl-1 messenger RNA (mRNA), leading to a significant reduction in the synthesis of the Mcl-1 protein. The depletion of Mcl-1 has profound consequences for cell survival, as depicted in the signaling pathway below.

The reduction in Mcl-1 protein levels leads to the liberation of pro-apoptotic proteins Bak and Bax. These proteins then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytoplasmic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.

In Vitro and In Vivo Efficacy

The efficacy of md11-Pal-MTO nanoparticles for siRNA delivery has been demonstrated in both cell culture and animal models of cancer. The following tables summarize the key findings from these studies.

In Vitro Studies

| Cell Line | siRNA Target | Key Findings |

| B16F10-RFP | Red Fluorescent Protein (RFP) | Significant reduction in RFP mRNA and protein levels. |

| Various Cancer Cell Lines | Mcl-1 | Enhanced antitumor activity and reduced cell viability compared to conventional transfection reagents.[1] |

In Vivo Studies

| Animal Model | Tumor Type | Treatment | Key Findings |

| Mice | Subcutaneous tumors | Intratumoral administration of md11-Pal-MTO/siMcl-1 | Significant inhibition of tumor growth and reduction in tumor size compared to control groups.[3] |

Conclusion and Future Perspectives

The conjugation of palmitoleic acid with the anticancer drug mitoxantrone to form this compound represents an innovative and effective strategy for the development of a multifunctional siRNA delivery system. The resulting md11-Pal-MTO nanoparticles have demonstrated significant potential for cancer therapy by co-delivering a chemotherapeutic agent and a gene-silencing payload. The ability to specifically downregulate key survival proteins like Mcl-1 opens up new avenues for combination therapies that can overcome drug resistance and enhance the efficacy of cancer treatments.

Future research in this area may focus on optimizing the nanoparticle formulation for systemic delivery, exploring the delivery of other therapeutic nucleic acids, and investigating the broader applications of this drug-derived lipid platform for the treatment of various diseases. The principles outlined in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this promising technology.

References

Di-Pal-MTO: A Technical Guide to its Emergence in Advanced Anticancer Therapies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-Palmitoleoyl-Mitoxantrone (di-Pal-MTO) is a novel lipophilic derivative of the potent chemotherapeutic agent Mitoxantrone. This engineered molecule represents a significant advancement in drug delivery, particularly in the realm of siRNA-mediated gene silencing for cancer therapy. By chemically modifying Mitoxantrone with two palmitoleoyl lipid chains, this compound acquires properties that facilitate its formulation into lipid-based nanoparticles. These nanoparticles, typically in combination with a mono-palmitoylated counterpart (mono-Pal-MTO), serve as effective carriers for small interfering RNA (siRNA), enhancing the targeted delivery and therapeutic efficacy of both the cytotoxic drug and the gene-silencing payload. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, supported by available data and detailed experimental insights.

Discovery and History

The precise date and research group responsible for the initial synthesis and discovery of this compound are not prominently documented in publicly accessible scientific literature. The emergence of this compound is closely tied to the broader field of lipid-based nanoparticle technology for drug delivery. It is understood to be a product of research focused on overcoming the limitations of conventional chemotherapy, such as poor solubility, systemic toxicity, and the development of drug resistance.

The conceptual basis for this compound lies in the strategic modification of existing anticancer drugs to improve their therapeutic index. Mitoxantrone, a well-established topoisomerase II inhibitor, was a logical candidate for such modification due to its potent cytotoxic activity. The addition of palmitoleic acid, a monounsaturated fatty acid, was intended to enhance the drug's lipophilicity, thereby improving its incorporation into lipid nanoparticles and facilitating its passage across cellular membranes.

While the seminal publication detailing its discovery remains elusive, commercial availability and references in literature concerning siRNA delivery systems indicate its development as a tool for advanced cancer research. It is primarily utilized in a 1:1 molar ratio with mono-Pal-MTO to form stable nanoparticles capable of encapsulating and delivering siRNA.

Physicochemical Properties and Synthesis

This compound is a palm oil-based lipid created by the conjugation of two palmitoleic acid molecules to the core structure of Mitoxantrone. This modification significantly alters the physicochemical properties of the parent drug, transforming it into a lipidic entity suitable for nanoparticle formulation.

Table 1: Physicochemical Properties of this compound

| Property | Description |

| Chemical Name | di-Palmitoleoyl-Mitoxantrone |

| Molecular Formula | C₅₄H₇₅N₅O₈ (Note: Exact formula may vary based on specific salt form) |

| Appearance | (Not specified in available literature) |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in aqueous solutions. |

| Key Structural Feature | Mitoxantrone core with two covalently attached palmitoleoyl chains. |

Experimental Protocol: General Synthesis of Lipid-Drug Conjugates

While a specific protocol for this compound synthesis is not available, a general method for creating such lipid-drug conjugates involves the following steps:

-

Activation of Palmitoleic Acid: Palmitoleic acid is activated to a more reactive form, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the fatty acid with a coupling agent like thionyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of NHS.

-

Reaction with Mitoxantrone: The activated palmitoleic acid is then reacted with Mitoxantrone in an appropriate organic solvent. The reaction is usually carried out in the presence of a base to neutralize any acid formed during the reaction. The stoichiometry of the reactants is controlled to favor the formation of the di-substituted product.

-

Purification: The resulting this compound is purified from the reaction mixture using techniques such as column chromatography or recrystallization to remove unreacted starting materials and byproducts.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Signaling Pathway

The therapeutic efficacy of this compound is derived from its dual functionality as a cytotoxic agent and a component of an siRNA delivery system. When formulated into nanoparticles with mono-Pal-MTO, it acts synergistically to enhance the anticancer effects.

The nanoparticles formed from a 1:1 molar ratio of mono-Pal-MTO and this compound are designed to encapsulate and protect siRNA molecules from degradation in the bloodstream. Upon reaching the tumor site, these nanoparticles are internalized by cancer cells, likely through endocytosis.

Once inside the cell, the siRNA is released into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC). This complex then targets and degrades the complementary messenger RNA (mRNA) of a specific gene, thereby silencing its expression. A notable application is the delivery of siRNA targeting the anti-apoptotic protein Mcl-1.

Concurrently, the this compound, along with mono-Pal-MTO, exerts the cytotoxic effects of Mitoxantrone. Mitoxantrone is a known DNA intercalator and a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. By disrupting these processes, Mitoxantrone induces DNA damage and triggers apoptosis in cancer cells.

Caption: Signaling pathway of this compound/mono-Pal-MTO nanoparticles.

Therapeutic Efficacy and Quantitative Data

The combination of this compound and mono-Pal-MTO in a nanoparticle formulation for siRNA delivery has demonstrated significant anticancer activity in preclinical studies. The co-delivery of a chemotherapeutic agent and a gene-silencing molecule addresses multiple oncogenic pathways simultaneously, potentially overcoming drug resistance and improving therapeutic outcomes.

Table 2: In Vitro and In Vivo Efficacy of this compound/mono-Pal-MTO Nanoparticles with anti-Mcl-1 siRNA

| Parameter | Result | Comparison |

| Tumor Cell Viability | Reduced by 81%[1] | Lipofectamine 2000 with siMcl-1 reduced viability by 68%[1] |

| Tumor Size Reduction | Reduced by 83%[1] | (No direct comparison provided in the available literature) |

Experimental Workflow for Efficacy Evaluation

The evaluation of this compound-based nanoparticle efficacy typically involves a series of in vitro and in vivo experiments.

Caption: Experimental workflow for evaluating this compound nanoparticle efficacy.

Conclusion and Future Directions

This compound represents a promising platform for the development of next-generation cancer therapies. Its ability to be formulated into nanoparticles for the co-delivery of a potent chemotherapeutic and a gene-silencing agent offers a multifaceted approach to cancer treatment. The enhanced efficacy observed in preclinical studies highlights the potential of this technology to improve patient outcomes.

Future research should focus on a number of key areas:

-

Optimization of Nanoparticle Formulation: Further studies are needed to optimize the lipid composition, size, and surface characteristics of the nanoparticles to improve tumor targeting and cellular uptake.

-

Elucidation of In Vivo Behavior: A more detailed understanding of the pharmacokinetics, biodistribution, and long-term toxicity of this compound-based nanoparticles is required.

-

Exploration of Other siRNA Targets: The versatility of this platform allows for the delivery of siRNAs targeting a wide range of oncogenes, drug resistance genes, and other critical cellular pathways.

-

Clinical Translation: Ultimately, the goal is to translate this promising preclinical technology into clinical applications for the treatment of various cancers.

References

An In-depth Technical Guide to di-Pal-MTO (CAS Number: 1349197-90-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

di-Pal-MTO, a novel lipophilic derivative of the established anticancer agent mitoxantrone (B413) (MTO), is emerging as a promising therapeutic candidate with a dual mechanism of action. By conjugating MTO with two palmitoleic acid moieties, this compound exhibits enhanced membrane residency, leading to potent inhibition of the recently identified NET-DNA-CCDC25 signaling axis involved in cancer metastasis. Furthermore, this compound modulates the tumor microenvironment by promoting an innate immune response, thereby offering a multi-pronged attack on cancer progression. This technical guide provides a comprehensive overview of the available data on this compound, including its synthesis, mechanism of action, and preclinical findings, to support further research and development.

Introduction

This compound (CAS Number: 1349197-90-5) is a synthetic derivative of mitoxantrone, a well-known topoisomerase II inhibitor used in the treatment of various cancers. The rationale behind the development of this compound lies in improving the therapeutic index of MTO by modifying its pharmacokinetic and pharmacodynamic properties. The addition of palmitoleic acid chains increases the lipophilicity of the parent compound, which is hypothesized to enhance its interaction with cellular membranes and prolong its residence time at the site of action.[1]

Recent groundbreaking research has identified this compound as a potent inhibitor of the interaction between neutrophil extracellular trap DNA (NET-DNA) and Coiled-Coil Domain Containing 25 (CCDC25), a sensor on the cytoplasmic membrane of cancer cells that promotes metastasis.[2] Beyond its direct inhibitory effects on cancer cells, this compound has been shown to stimulate an antitumor immune response, highlighting its potential as a novel chemo-immunotherapeutic agent.[2]

Physicochemical Properties

While detailed physicochemical data from peer-reviewed literature is limited, this compound is characterized as a palm oil-based lipid conjugate of mitoxantrone.[3] Its structure, featuring the planar mitoxantrone core flanked by two fatty acid chains, results in a molecule with amphipathic properties.

| Property | Value | Reference |

| CAS Number | 1349197-90-5 | [3] |

| Chemical Name | This compound | [3] |

| Molecular Formula | C38H56N4O7 (Mitoxantrone base) + Fatty Acids | |

| Description | A palm oil-based lipid | [3] |

| Solubility | Expected to be soluble in organic solvents | |

| Storage | -80°C for 6 months; -20°C for 1 month | [3] |

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not yet publicly available. However, based on its structure, the synthesis likely involves the conjugation of palmitoleic acid to the amino groups of the mitoxantrone core. This could potentially be achieved through standard amide bond formation reactions.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the cancer cells directly and the host immune system to create an antitumor environment.

Inhibition of the NET-DNA-CCDC25 Interaction and Downstream Signaling

The primary and most novel mechanism of this compound is its ability to disrupt the interaction between NET-DNA and CCDC25 on the surface of cancer cells.[2] This interaction is a recently discovered pathway that promotes cancer cell migration and metastasis. By binding to CCDC25, this compound competitively inhibits the binding of NET-DNA.[2]

This initial inhibitory event triggers a cascade of downstream effects, most notably the marked inhibition of the RAC1-CDC42 signaling pathway.[2] RAC1 and CDC42 are small GTPases that are key regulators of the actin cytoskeleton. Their inhibition by this compound leads to a disruption of cytoskeletal arrangements necessary for cell movement, thereby alleviating NET-induced chemotactic migration of cancer cells.[2]

Promotion of Antitumor Immunity

In a remarkable display of its dual functionality, this compound also promotes an innate immune response. It facilitates NET-DNA-dependent activation of dendritic cells (DCs).[2] Activated DCs are critical for initiating an adaptive immune response. They subsequently express various chemokines that promote the infiltration of CD8+ T cells into the tumor microenvironment.[2] These cytotoxic T lymphocytes are the primary effectors of the antitumor immune response, capable of recognizing and eliminating cancer cells.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound in cancer therapy. In multiple mouse models, this compound has been shown to suppress breast cancer metastasis.[2] Furthermore, it exhibits synergistic effects when used in combination with other chemotherapeutic agents.[2]

While specific quantitative data from these studies is not yet available in the public domain, the qualitative outcomes strongly support the dual-action mechanism of this compound and its therapeutic potential.

Application in siRNA Delivery

In addition to its intrinsic anticancer properties, this compound has been formulated into nanoparticles for the delivery of small interfering RNA (siRNA). When combined with mono-Pal-MTO in a 1:1 molar ratio, the resulting nanoparticles effectively deliver siRNA to cells, leading to enhanced anticancer activity.[3]

Experimental Workflow for siRNA Nanoparticle Formulation and Delivery

A generalized workflow for the formulation and application of this compound-based siRNA nanoparticles is outlined below.

Key Experimental Protocols

Detailed, peer-reviewed experimental protocols for this compound are not yet widely available. However, based on the described research, the following standard methodologies are likely to be employed.

Cell Migration Assay

To evaluate the effect of this compound on cancer cell migration, a transwell migration assay (also known as a Boyden chamber assay) is a standard method.

-

Principle: Cancer cells are seeded in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant. The ability of the cells to migrate through the pores to the lower chamber in the presence or absence of this compound is quantified.

-

General Protocol:

-

Cancer cells are pre-treated with various concentrations of this compound or a vehicle control.

-

The treated cells are seeded into the upper chamber of the transwell inserts.

-

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum or specific growth factors).

-

The plate is incubated for a sufficient time to allow for cell migration.

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

In Vivo Xenograft Model for Metastasis

To assess the effect of this compound on tumor metastasis in a living organism, a xenograft mouse model is commonly used.

-

Principle: Human cancer cells are implanted into immunodeficient mice. After the primary tumor is established, the mice are treated with this compound or a vehicle control. The extent of metastasis to distant organs is then evaluated.

-

General Protocol:

-

Immunodeficient mice (e.g., nude or SCID mice) are injected with a suspension of human cancer cells (e.g., breast cancer cell line) into a primary site, such as the mammary fat pad.

-

Once the primary tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

The treatment group receives regular administration of this compound (route and dose to be optimized), while the control group receives a vehicle.

-

Primary tumor growth is monitored throughout the study.

-

At the end of the study, the mice are euthanized, and key organs (e.g., lungs, liver, bones) are harvested.

-

The presence and number of metastatic nodules in these organs are quantified, often through histological analysis.

-

Rac1/Cdc42 Activation Assay

To measure the activity of the small GTPases Rac1 and Cdc42, a pull-down assay is a standard biochemical technique.

-

Principle: The active, GTP-bound forms of Rac1 and Cdc42 specifically bind to the p21-binding domain (PBD) of their effector protein, PAK1. A GST-tagged PBD of PAK1 immobilized on beads is used to selectively pull down the active GTPases from cell lysates. The amount of pulled-down protein is then quantified by Western blotting.

-

General Protocol:

-

Cancer cells are treated with this compound or a vehicle control.

-

The cells are lysed in a buffer that preserves the GTP-bound state of the GTPases.

-

The cell lysates are incubated with GST-PAK-PBD agarose (B213101) beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads and resolved by SDS-PAGE.

-

A Western blot is performed using specific antibodies against Rac1 and Cdc42 to detect the amount of active GTPase.

-

Future Directions

This compound is a promising new entity in the landscape of cancer therapeutics. Future research should focus on:

-

Detailed Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion, and potential toxicity of this compound.

-

Elucidation of the Full Signaling Network: Further investigation is required to fully map the signaling pathways modulated by this compound, both in cancer cells and in immune cells.

-

Evaluation in a Broader Range of Cancer Models: The efficacy of this compound should be tested in various preclinical models of different cancer types to determine its therapeutic scope.

-

Optimization of siRNA Delivery Formulations: Further development of this compound-based nanoparticles could lead to highly effective and targeted gene therapies for cancer.

Conclusion

This compound represents a significant advancement in the design of multi-functional anticancer agents. Its ability to simultaneously inhibit a key metastatic pathway and stimulate an antitumor immune response makes it a highly attractive candidate for further development. The information compiled in this technical guide provides a foundation for researchers and drug development professionals to explore the full therapeutic potential of this innovative molecule.

References

Di-Pal-MTO Lipids: A Technical Guide to Their Biological Functions in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di-palmitoyl-mitoxantrone (di-Pal-MTO) represents a novel, synthetic lipophilic derivative of the established chemotherapeutic agent mitoxantrone (B413). This engineered lipid is a cornerstone component of an innovative nanoparticle-based co-delivery system designed to overcome significant hurdles in oncology, primarily multidrug resistance (MDR). By integrating the cytotoxic properties of mitoxantrone with the gene-silencing capabilities of small interfering RNA (siRNA), this compound-containing nanoparticles offer a dual-pronged therapeutic strategy. The primary biological function of this compound is to facilitate the delivery of siRNA targeting the anti-apoptotic protein Mcl-1, a key player in cancer cell survival and resistance to conventional therapies. More recent findings have unveiled a second critical function: the modulation of the tumor microenvironment through the inhibition of the NET-DNA-CCDC25 signaling axis, which in turn suppresses tumor metastasis and invigorates an anti-tumor immune response. This guide provides a comprehensive overview of the biological functions of this compound lipids, available quantitative data, and the signaling pathways they modulate.

Core Concept: this compound as a Drug Delivery Vehicle

This compound is synthesized by covalently conjugating two palmitoleyl lipid chains to the mitoxantrone (MTO) molecule. This structural modification confers amphiphilic properties to the MTO molecule, enabling its self-assembly into multilayer cationic nanoparticles, often in combination with its mono-palmitoylated counterpart, mono-Pal-MTO.[1] The inherent positive charge of the MTO core allows for the electrostatic complexation of negatively charged siRNA molecules within the nanoparticle structure.[1] This formulation protects the siRNA from degradation by nucleases in the bloodstream and facilitates its delivery into target cancer cells.

Biological Functions and Mechanisms of Action

The biological activities of this compound are intrinsically linked to the nanoparticle formulation in which it is a key component. The primary applications and discovered mechanisms are in the realm of oncology.

Overcoming Multidrug Resistance via Mcl-1 Downregulation

A major challenge in cancer chemotherapy is the development of multidrug resistance, often driven by the overexpression of anti-apoptotic proteins.[1] The Bcl-2 family of proteins are central regulators of apoptosis, and one of its members, myeloid cell leukemia-1 (Mcl-1), is frequently overexpressed in various cancers, contributing to therapeutic resistance.

This compound-based nanoparticles have been effectively utilized to co-deliver MTO and siRNA specifically targeting the Mcl-1 gene (siMcl-1).[1] The downregulation of Mcl-1 expression by the delivered siRNA sensitizes cancer cells to the cytotoxic effects of mitoxantrone and other co-administered chemotherapeutic agents. This mechanism effectively dismantles a key survival pathway in cancer cells, leading to enhanced apoptosis.[2]

Modulation of the Tumor Microenvironment

Recent research has elucidated a novel role for this compound in modulating the tumor microenvironment, specifically by interfering with the pro-metastatic activity of neutrophil extracellular traps (NETs).

Inhibition of the NET-DNA-CCDC25 Interaction: NETs are web-like structures released by neutrophils that can promote cancer metastasis. A key interaction in this process is between the DNA component of NETs (NET-DNA) and the CCDC25 receptor on cancer cells. This compound has been shown to block this interaction. It is hypothesized that the mitoxantrone moiety of this compound competes with NET-DNA for binding to CCDC25. The attached palmitoleyl chains are thought to increase the residence time of the molecule on the cytoplasmic membrane, enhancing its inhibitory efficiency.

Inhibition of the RAC1-CDC42 Cascade: The binding of NET-DNA to CCDC25 is known to activate the RAC1-CDC42 signaling cascade, which promotes cytoskeletal rearrangements and cancer cell migration. By blocking the initial NET-DNA-CCDC25 interaction, this compound effectively inhibits this downstream signaling pathway, thereby suppressing cancer cell motility and metastasis.

Promotion of Anti-Tumor Immunity: Beyond its direct effects on cancer cells, the inhibition of the NET-DNA-CCDC25 axis by this compound has been observed to promote the activation of dendritic cells (DCs). Activated DCs are crucial for initiating an adaptive anti-tumor immune response, including the infiltration of cytotoxic CD8+ T cells into the tumor. This suggests that this compound can convert a pro-tumorigenic microenvironment into an anti-tumorigenic one.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound-based therapies.

| Parameter | Treatment Group | Cell Line/Tumor Model | Result | Reference |

| In Vitro Cell Viability Reduction | md11-Pal-MTO nanoparticles with siMcl-1 | Human epithelial carcinoma KB cells | 81% reduction in cell viability | [3] |

| Lipofectamine 2000 with siMcl-1 | Human epithelial carcinoma KB cells | 68% reduction in cell viability | [3] | |

| In Vivo Tumor Volume Reduction | md11-Pal-MTO nanoparticles with siMcl-1 | Mice bearing KB cell tumors | 83.4% reduction in tumor volume | [1] |

| pal-MTO nanoparticles (without siRNA) | Mice bearing KB cell tumors | 53.9% reduction in tumor volume | [1] | |

| Free MTO | Mice bearing KB cell tumors | 55.4% reduction in tumor volume | [1] |

Experimental Protocols and Workflows

While detailed, step-by-step experimental protocols for the synthesis of this compound and its formulation into nanoparticles are not publicly available, the general workflow can be conceptualized as follows:

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound lipids are a promising platform for the development of advanced cancer nanomedicines. Their ability to form stable nanoparticles for the co-delivery of a chemotherapeutic agent and siRNA addresses the critical challenge of multidrug resistance. The dual mechanism of action, involving both direct cytotoxicity enhancement through Mcl-1 silencing and modulation of the tumor microenvironment to suppress metastasis and stimulate an anti-tumor immune response, makes this compound a versatile tool in oncology research.

However, a significant gap exists in the publicly available literature regarding detailed synthesis and formulation protocols, as well as comprehensive quantitative data such as IC50 values across a range of cancer types. Future research should focus on elucidating these details to facilitate broader research and development. Furthermore, a deeper understanding of the molecular interactions between this compound and its targets, particularly within the RAC1-CDC42 pathway, will be crucial for optimizing its therapeutic potential. As more data becomes available, this compound-based nanotherapies could pave the way for more effective and personalized cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipidoid nanoparticle mediated silencing of Mcl-1 induces apoptosis in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Di-Pal-MTO: A Novel Antitumor Agent with a Dual-Action Mechanism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Di-Palmitoyl-Mitoxantrone (di-Pal-MTO), a lipophilic derivative of the chemotherapeutic agent mitoxantrone, has emerged as a promising candidate in oncology with a unique dual-action mechanism against tumors. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's efficacy. It details its direct inhibitory effects on tumor cell migration and its concurrent stimulation of the host's antitumor immune response. This document synthesizes the currently available data on its mechanism of action, presents quantitative efficacy data, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways involved.

Introduction

Mitoxantrone (MTO) has long been utilized in cancer therapy; however, its clinical application can be limited by toxicity and the development of resistance. This compound, a conjugate of MTO and palmitoleic acid, represents a strategic chemical modification designed to enhance its therapeutic index. This modification increases its lipophilicity, which is believed to enhance its interaction with cellular membranes and improve its pharmacokinetic profile. The dual functionality of this compound lies in its ability to not only directly target cancer cells but also to modulate the tumor microenvironment to foster a robust anti-cancer immune response.

The Dual-Action Mechanism of this compound

The antitumor activity of this compound is characterized by two distinct but complementary effects: the direct inhibition of tumor metastasis and the activation of an antitumor immune response.

Direct Inhibition of Tumor Metastasis

This compound directly impedes cancer cell migration and invasion by inhibiting a recently identified signaling pathway initiated by Neutrophil Extracellular Traps (NETs).

-

Targeting the NET-DNA-CCDC25 Axis: In the tumor microenvironment, DNA from NETs (NET-DNA) can act as a chemoattractant for cancer cells.[1] This process is mediated by the interaction of NET-DNA with the Coiled-Coil Domain Containing 25 (CCDC25) protein on the surface of cancer cells.[1]

-

Inhibition of Downstream Signaling: The binding of NET-DNA to CCDC25 activates the RAC1-CDC42 signaling cascade, which is crucial for cytoskeletal rearrangement and cell motility.[1] this compound functions as a small-molecule inhibitor of the NET-DNA-CCDC25 interaction. By binding to CCDC25, this compound competitively blocks the binding of NET-DNA, thereby inhibiting the downstream activation of the RAC1-CDC42 pathway and suppressing cancer cell migration.[1]

Promotion of Antitumor Immunity

Beyond its direct effects on tumor cells, this compound plays a significant role in stimulating the innate and adaptive immune systems to recognize and attack cancer cells.

-

Dendritic Cell Activation: While inhibiting the pro-metastatic effects of NETs, this compound preserves the ability of NET-DNA to activate dendritic cells (DCs).[1] Activated DCs are critical for initiating an antigen-specific immune response.

-

Chemokine Production and T-Cell Infiltration: The activation of DCs by NET-DNA, a process not hindered by this compound, leads to the secretion of various chemokines.[1] These chemokines act as signals to recruit cytotoxic CD8+ T lymphocytes into the tumor microenvironment, leading to an enhanced antitumor immune attack.[1]

Quantitative Data on Efficacy

The following tables summarize the reported quantitative data on the in vitro and in vivo efficacy of this compound and its formulations.

| In Vitro Efficacy of this compound Nanoparticles with siMcl-1 | Reduction in Tumor Cell Viability | Reduction in Tumor Size |

| md11-Pal-MTO (1:1 mono-Pal-MTO:this compound) + siMcl-1 | 81% | 83% |

| Lipofectamine 2000 + siMcl-1 (Control) | 68% | Not Reported |

Table 1: Summary of in vitro antitumor activity of a combination of mono-Pal-MTO and this compound nanoparticles for siRNA delivery. Data sourced from MedchemExpress.com.[2]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Signaling Pathway

The following diagram illustrates the molecular pathway through which this compound exerts its dual effects on tumor cells and the immune system.

Experimental Workflow: In Vivo Metastasis Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of breast cancer metastasis.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently mix the contents of the wells on a plate shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Breast Cancer Metastasis Model

Objective: To evaluate the effect of this compound on primary tumor growth and metastasis in vivo.

Materials:

-

Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), 6-8 weeks old

-

Metastatic breast cancer cell line (e.g., 4T1 for syngeneic models or MDA-MB-231 for xenograft models)

-

Matrigel

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-tagged cells)

Procedure:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁶ cells per 50 µL.

-

Anesthetize the mice and orthotopically inject 50 µL of the cell suspension into the mammary fat pad.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., intravenous, intraperitoneal).

-

Measure primary tumor volume with calipers every 2-3 days.

-

At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice.

-

Excise the lungs and other organs to assess for metastatic lesions. Metastases can be quantified by counting surface nodules or through histological analysis. For luciferase-expressing cells, bioluminescence imaging can be used to monitor metastasis progression throughout the study.

Dendritic Cell Activation Assay

Objective: To assess the ability of this compound to influence NET-DNA-mediated dendritic cell activation.

Materials:

-

Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)

-

GM-CSF and IL-4 for DC differentiation

-

NETs isolated from activated neutrophils

-

This compound

-

Flow cytometer

-

Fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, MHC class II)

-

ELISA kits for cytokine quantification (e.g., IL-12, TNF-α)

Procedure:

-

Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells with GM-CSF and IL-4 for 6-7 days.

-

Plate the immature DCs in 24-well plates.

-

Treat the DCs with one of the following: medium alone (negative control), NETs, this compound alone, or a combination of NETs and this compound.

-

Incubate for 24 hours.

-

Harvest the cells and stain them with fluorescently labeled antibodies against CD80, CD86, and MHC class II.

-

Analyze the expression of these markers by flow cytometry to assess DC maturation.

-

Collect the culture supernatants and measure the concentration of pro-inflammatory cytokines using ELISA.

Immunohistochemistry for CD8+ T Cell Infiltration

Objective: To visualize and quantify the infiltration of CD8+ T cells into the tumor microenvironment following this compound treatment.

Materials:

-

Paraffin-embedded tumor tissue sections from the in vivo study

-

Primary antibody against CD8

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tumor tissue sections.

-

Perform antigen retrieval using a citrate-based buffer.

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding using a blocking serum.

-

Incubate the sections with the primary anti-CD8 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal using the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstain the sections with hematoxylin.

-

Dehydrate and mount the slides.

-

Image the slides using a bright-field microscope and quantify the number of CD8+ T cells per unit area in the tumor.

Conclusion

This compound represents a significant advancement in the design of anticancer agents, offering a multifaceted approach to tumor inhibition. Its ability to concurrently suppress metastatic drivers and potentiate the host's immune system provides a strong rationale for its continued development. The experimental frameworks provided in this guide offer a foundation for researchers to further investigate and harness the therapeutic potential of this novel compound. Future studies should focus on elucidating the full spectrum of its immunological effects, optimizing its delivery, and evaluating its efficacy in combination with other immunotherapies. As of the latest available information, there are no specific clinical trials registered for this compound. However, clinical trials for other formulations of mitoxantrone, such as pegylated liposomal mitoxantrone, are ongoing and may provide insights relevant to the clinical translation of this compound.

References

Preliminary Studies on di-Pal-MTO Cytotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of di-Pal-MTO (dipalmitoyl-mitoxantrone), a lipid-modified derivative of the chemotherapeutic agent mitoxantrone (B413). This document synthesizes available data on its mechanism of action, experimental protocols, and impact on cancer cell viability, with a focus on its role in advanced drug delivery systems.

Introduction to this compound

This compound is a synthetic derivative of mitoxantrone (MTO), an established anticancer drug. The conjugation of MTO with palmitoleic acid aims to enhance its therapeutic profile. Recent research indicates that this compound functions as a small-molecule inhibitor of the interaction between neutrophil extracellular trap DNA (NET-DNA) and CCDC25, a protein implicated in cancer metastasis. This interaction suggests a dual role for this compound in not only directly impacting tumor cells but also in modulating the tumor microenvironment. Notably, the lipid conjugation has been reported to decrease the inherent cytotoxicity of MTO, potentially offering a better safety profile.[1][2]

In addition to its direct inhibitory effects, this compound is a key component in the formation of cationic nanoparticles when combined with mono-Pal-MTO. These nanoparticles serve as effective carriers for the delivery of small interfering RNA (siRNA), a promising class of therapeutics for gene silencing.

Quantitative Cytotoxicity Data

Precise IC50 values for this compound as a standalone agent are not extensively available in the public domain at the time of this report. The primary focus of existing research has been on its application in combination with mono-Pal-MTO for siRNA delivery. The available data indicates that the cytotoxicity of the nanoparticle formulation is significant, primarily due to the synergistic effect of the delivered siRNA.

One key study demonstrated that nanoparticles composed of a 1:1 molar ratio of mono-Pal-MTO and this compound, when used to deliver Mcl-1-specific siRNA, resulted in a substantial reduction in tumor cell viability.

| Formulation | Target Gene | Effect on Tumor Cell Viability | Reference |

| md11-Pal-MTO Nanoparticles (mono-Pal-MTO:this compound 1:1) + siMcl-1 | Mcl-1 | 81% reduction | [3] |

| Lipofectamine 2000 + siMcl-1 | Mcl-1 | 68% reduction | [3] |

Note: The specific cell line and experimental conditions for the 81% reduction in viability are not detailed in the available literature. Further data would be required to populate this table with specific IC50 values across a panel of cancer cell lines.

Experimental Protocols

The following sections outline the general methodologies employed in the preliminary cytotoxic evaluation of this compound-containing formulations.

Nanoparticle Formulation for siRNA Delivery

The generation of this compound-containing nanoparticles for therapeutic delivery is a critical first step.

Caption: Workflow for the self-assembly of md11-Pal-MTO nanoparticles with siRNA.

Protocol:

-

Preparation of Lipid Components: Stock solutions of mono-Pal-MTO and this compound are prepared in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Self-Assembly: The mono-Pal-MTO and this compound solutions are mixed at a specified molar ratio (e.g., 1:1) to initiate the formation of multilayer cationic nanoparticles.

-

siRNA Complexation: The desired siRNA, targeting a specific gene such as Mcl-1, is added to the nanoparticle solution. The positively charged MTO component of the lipids facilitates the complexation with the negatively charged siRNA.

-

Characterization: The resulting nanoparticles are characterized for size, zeta potential, and siRNA encapsulation efficiency using techniques like dynamic light scattering (DLS) and gel electrophoresis.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound formulations are commonly assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Experimental workflow for a typical MTT-based cytotoxicity assay.

Protocol:

-

Cell Seeding: Cancer cells of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with varying concentrations of the this compound formulation (or control substances).

-

Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT reagent. The plates are then incubated for an additional 2-4 hours to allow for the metabolic conversion of MTT to formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO or a specialized solubilization buffer.

-

Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

Signaling Pathway of this compound Mediated Cytotoxicity

The primary mechanism of cytotoxicity for this compound nanoparticles, when complexed with Mcl-1 siRNA, is the induction of apoptosis through the downregulation of the anti-apoptotic protein Mcl-1. Mcl-1 is a key member of the Bcl-2 family, which are critical regulators of the intrinsic apoptotic pathway.